3-(3-Methoxy-1,2-thiazol-5-yl)butan-2-ol
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Overview
Description
3-(3-Methoxy-1,2-thiazol-5-yl)butan-2-ol is a chemical compound with the molecular formula C8H13NO2S It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxy-1,2-thiazol-5-yl)butan-2-ol typically involves the reaction of appropriate thiazole derivatives with butan-2-ol under controlled conditions. One common method includes the use of n-alkylbromides in the presence of a base to facilitate the reaction . The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purity of the final product is ensured through techniques such as distillation, crystallization, and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxy-1,2-thiazol-5-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-(3-Methoxy-1,2-thiazol-5-yl)butan-2-one, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
3-(3-Methoxy-1,2-thiazol-5-yl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with fewer side effects.
Mechanism of Action
The mechanism of action of 3-(3-Methoxy-1,2-thiazol-5-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(3-Methoxy-1,2-thiazol-5-yl)methanol: This compound has a similar structure but with a methanol group instead of butan-2-ol.
Thiazole derivatives: Other derivatives of thiazole, such as sulfathiazole and ritonavir, have different functional groups but share the thiazole ring structure.
Uniqueness
3-(3-Methoxy-1,2-thiazol-5-yl)butan-2-ol is unique due to its specific combination of the thiazole ring and butan-2-ol group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H13NO2S |
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Molecular Weight |
187.26 g/mol |
IUPAC Name |
3-(3-methoxy-1,2-thiazol-5-yl)butan-2-ol |
InChI |
InChI=1S/C8H13NO2S/c1-5(6(2)10)7-4-8(11-3)9-12-7/h4-6,10H,1-3H3 |
InChI Key |
AWCOMLZHKYQDLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=NS1)OC)C(C)O |
Origin of Product |
United States |
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